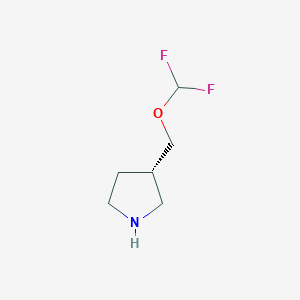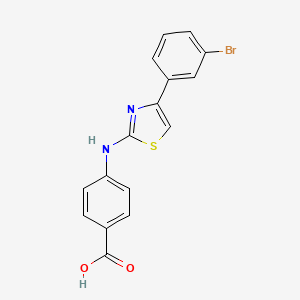
4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Métodos De Preparación
The synthesis of 4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by reacting 3-bromophenyl isothiocyanate with α-haloketones under basic conditions.
Coupling Reaction: The resulting thiazole derivative is then coupled with 4-aminobenzoic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The amino group can be used in further coupling reactions to form more complex molecules
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Mecanismo De Acción
The mechanism of action of 4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or function. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparación Con Compuestos Similares
Similar compounds include other thiazole derivatives such as:
4-(4-Bromophenyl)-thiazol-2-amine: Shares a similar thiazole core but lacks the benzoic acid moiety.
4-{[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}benzoic acid: Contains a trifluoromethyl group, which alters its electronic properties and biological activity.
The uniqueness of 4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H11BrN2O2S |
|---|---|
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
4-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H11BrN2O2S/c17-12-3-1-2-11(8-12)14-9-22-16(19-14)18-13-6-4-10(5-7-13)15(20)21/h1-9H,(H,18,19)(H,20,21) |
Clave InChI |
BQIQIDNGQSNUJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




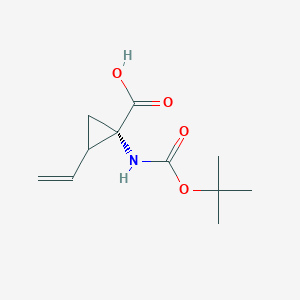
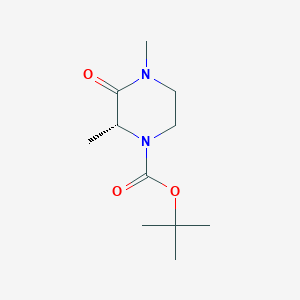
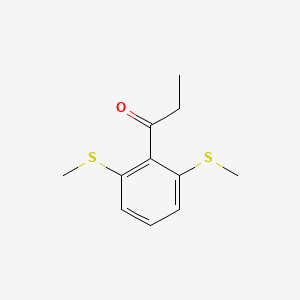
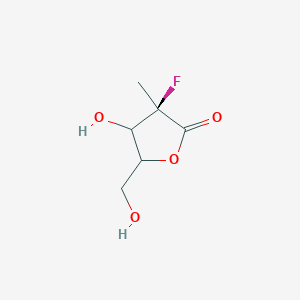
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
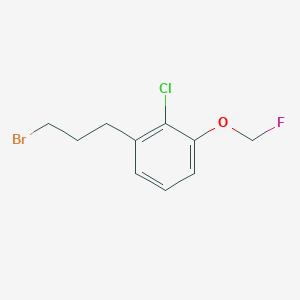
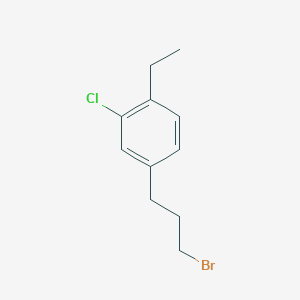

![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)


